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Compound of Interest

2,8-Dichloroquinoline-3-
Compound Name:
carbaldehyde

Cat. No. B128673

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2,8-dichloroquinoline-3-carbaldehyde, a quinoline derivative of interest in medicinal
chemistry and materials science. Due to the limited availability of a complete, unified
experimental dataset for this specific isomer, this guide synthesizes information from closely
related analogs and predictive databases to offer a robust analytical profile. The primary focus
is on the data obtained for its isomer, 2,6-dichloroquinoline-3-carbaldehyde, which serves as a
valuable reference for spectral interpretation.

Molecular Structure and Properties

2,8-dichloroquinoline-3-carbaldehyde possesses the molecular formula C10HsCI2NO.[1] Its
structure features a quinoline core substituted with two chlorine atoms at positions 2 and 8, and
a carbaldehyde group at position 3.

Predicted Mass Spectrometry Data:
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Adduct Predicted m/z
[M+H]* 225.98210
[M+Na]* 247.96404
[M-H]- 223.96754
[M]* 224.97427

Data sourced from PubChem CID 14917125.[1]

Synthesis

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of 2-
chloroquinoline-3-carbaldehydes from the corresponding acetanilides.[2][3] This reaction
involves formylation and cyclization using a Vilsmeier reagent, typically prepared from
phosphorus oxychloride (POCIs) and a substituted amide like N,N-dimethylformamide (DMF).

General Experimental Protocol for Vilsmeier-Haack
Synthesis

The following is a general procedure adapted from the synthesis of related 2-chloroquinoline-3-
carbaldehydes.[2][3]
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Vilsmeier Reagent Formation
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Caption: General workflow for the Vilsmeier-Haack synthesis.
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Procedure:
e N,N-Dimethylformamide (DMF) is cooled to 0-5 °C in a round-bottom flask.

e Phosphorus oxychloride (POCIs) is added dropwise to the cooled DMF with constant stirring
to form the Vilsmeier reagent.

e The corresponding 2,8-dichloroacetanilide is then added to the Vilsmeier reagent.

e The reaction mixture is heated, typically for several hours (e.g., 4 hours at 80-90 °C), to
facilitate the cyclization reaction.[3]

» After cooling, the reaction mixture is poured into ice-cold water, leading to the precipitation of
the crude product.

e The precipitate is collected by filtration, washed with water, and dried.

e The crude product is then purified by recrystallization, commonly from a solvent such as
ethyl acetate, to yield the pure 2,8-dichloroquinoline-3-carbaldehyde.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,6-dichloroquinoline-3-
carbaldehyde, an isomer of the target compound. This data is presented as a reference due to
the lack of a complete experimental dataset for the 2,8-dichloro isomer. The spectral features
are expected to be similar, with minor shifts in peak positions due to the different substitution
pattern on the quinoline ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

IR Spectral Data for 2,6-dichloroquinoline-3-carbaldehyde:[2]
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Wavenumber (cm~?) Assignment

3050 Aromatic C-H stretch
1693 C=0 stretch (aldehyde)
1628 C=C stretch (aromatic)
1379 C-H bend

1038 C-Cl stretch

Note: Data obtained from a KBr pellet.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.

The H NMR spectrum reveals the chemical environment of the hydrogen atoms in the

molecule.

IH NMR Spectral Data for 2,6-dichloroquinoline-3-carbaldehyde (in CDCIs):[2]

Chemical Shift (6, ppm) Multiplicity Assignment
10.8 S 1H, -CHO

8.6 s 1H, H-4

8.1 m 1H, H-8

7.7 m 1H, H-5

s = singlet, m = multiplet
The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

13C NMR Spectral Data for 2,6-dichloroquinoline-3-carbaldehyde (in CDCIs):[2]
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Chemical Shift (6, ppm)

Assignment

189.49

-CHO

(Note: The full 3C NMR assignment for all carbon atoms was not provided in the reference.)

Experimental Protocols for Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data.
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Caption: General workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy

¢ Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

o Sample Preparation: A small amount of the solid sample is finely ground with dry potassium
bromide (KBr) and pressed into a thin, transparent pellet.

e Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the
spectrum is recorded over a typical range of 4000-400 cm™1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent
(e.g., CDCIs or DMSO-ds) in an NMR tube. A small amount of a reference standard, such as
tetramethylsilane (TMS), may be added.

¢ Analysis: The NMR tube is placed in the spectrometer, and *H and 3C NMR spectra are
acquired. Standard pulse sequences are used to obtain the spectra.

Mass Spectrometry (MS)

e Instrument: A mass spectrometer, which can be coupled to a gas chromatograph (GC-MS) or
a liquid chromatograph (LC-MS), or used with a direct insertion probe.

o Sample Preparation: The sample is dissolved in a suitable volatile solvent for GC-MS or LC-
MS analysis.

e Analysis: The sample is introduced into the ion source of the mass spectrometer, where it is
ionized. The mass-to-charge ratios of the resulting ions are then measured by the mass
analyzer.

Conclusion
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This technical guide provides a foundational understanding of the spectroscopic characteristics
of 2,8-dichloroquinoline-3-carbaldehyde. While a complete experimental dataset for this
specific molecule is not readily available in the literature, the provided data for a closely related
isomer, along with general synthesis and analytical protocols, offers a valuable resource for
researchers in the field. Further experimental work is encouraged to establish a definitive and
comprehensive spectroscopic profile for 2,8-dichloroquinoline-3-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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